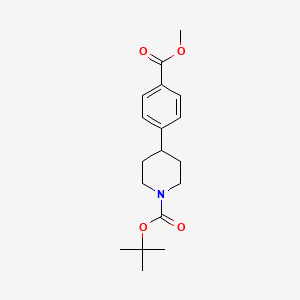

4-(4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(4-Methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: [406235-16-3], molecular formula: C₁₈H₂₃NO₄) is a piperidine-derived compound featuring a tert-butyl carbamate group and a 4-methoxycarbonylphenyl substituent. This compound is widely utilized as a synthetic intermediate in pharmaceutical chemistry due to its modular structure, which allows for further functionalization. The tert-butyl ester group enhances stability during synthetic processes, while the methoxycarbonylphenyl moiety provides a site for subsequent modifications, such as hydrolysis to carboxylic acids or coupling reactions .

Safety data indicate that the compound is a lachrymator and irritant to the eyes and respiratory system, necessitating careful handling in laboratory settings . Its applications span drug discovery, particularly in the synthesis of protease inhibitors and kinase-targeting molecules, where the piperidine scaffold is a common pharmacophore .

Properties

IUPAC Name |

tert-butyl 4-(4-methoxycarbonylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-14(10-12-19)13-5-7-15(8-6-13)16(20)22-4/h5-8,14H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYULKZMQZIYPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methoxycarbonyl group and the tert-butyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-Methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and as a tool for probing enzyme activity.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely, but typically include processes such as signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biological Activity

4-(4-Methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester, a complex organic compound, exhibits significant biological activity that is of interest in medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a methoxycarbonyl group and a tert-butyl ester. Its molecular formula is with a molecular weight of approximately 319.4 g/mol. The unique structure contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Piperidine Ring : Initial synthesis begins with the formation of the piperidine structure.

- Introduction of Functional Groups : The methoxycarbonyl group and tert-butyl ester are introduced through specific chemical reactions, often requiring catalysts and controlled conditions to optimize yield and purity .

Synthetic Routes Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Ring Formation | Amine precursors |

| 2 | Esterification | Tert-butyl alcohol, acid catalyst |

| 3 | Carbonyl Introduction | Methoxycarbonyl reagent |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes, modulating metabolic pathways.

- Receptor Interaction : It may bind to receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of related compounds, suggesting potential applications for this compound:

- Antimicrobial Activity : Similar piperidine derivatives have shown significant antimicrobial effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for effective compounds .

- Cytotoxicity : In vitro studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while maintaining low toxicity towards non-cancerous cells (IC50 values significantly higher than MIC values) .

- Potential for Drug Development : The structural characteristics allow for modifications that could enhance efficacy against specific diseases, particularly in targeting resistant strains of bacteria .

Comparative Analysis

A comparison with similar compounds reveals the unique position of this compound in terms of biological activity:

| Compound Name | Antimicrobial Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|

| This compound | TBD | TBD |

| Piperidinothiosemicarbazone derivatives | 0.5–4 µg/mL | >50 µg/mL |

| Other piperidine derivatives | Variable (up to >1000 µg/mL) | Variable |

Applications in Research and Industry

The compound is not only significant in academic research but also holds potential industrial applications:

Q & A

Q. What are the critical parameters for synthesizing 4-(4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester with high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of:

- Temperature : Elevated temperatures (80–100°C) are often necessary for coupling reactions involving tert-butyl ester intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility of intermediates, while hexane/ethyl acetate mixtures are effective for purification .

- Reaction Time : Multi-step syntheses typically require 12–24 hours for complete conversion, monitored via TLC or HPLC .

- Deprotection Strategies : Acidic conditions (e.g., HCl in dioxane) selectively remove the tert-butyl ester group without affecting the methoxycarbonyl moiety .

Table 1 : Representative Reaction Conditions from Literature

| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Coupling | 1,4-Dioxane | 80 | 18 | 75 | 95 | |

| Deprotection | HCl/Dioxane | RT | 2 | 90 | 98 |

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : A combination of analytical techniques is employed:

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H) and methoxycarbonyl substituent (δ ~3.8 ppm for OCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 346.18) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, and O percentages to confirm purity >95% .

Advanced Research Questions

Q. How can researchers optimize the removal of the tert-butyl ester group to generate bioactive derivatives?

- Methodological Answer : The tert-butyl ester is a common protecting group for carboxylic acids. Deprotection strategies include:

- Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 2 h, RT) achieves >90% conversion .

- Alternative Methods : Use of Lewis acids (e.g., ZnBr) in anhydrous conditions minimizes side reactions for acid-sensitive derivatives .

- Monitoring : Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) and validate by IR spectroscopy (loss of C=O ester peak at ~1720 cm) .

Q. How to resolve contradictions in reported biological activities of derivatives?

- Methodological Answer : Discrepancies in bioactivity data may arise from:

- Structural Variability : Minor changes in substituents (e.g., nitro vs. methoxy groups) alter receptor binding .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms require standardized protocols .

- Validation : Perform dose-response curves (IC/EC) and competitive binding assays (e.g., SPR or ITC) to compare potency .

Table 2 : Comparative Bioactivity of Analogues

| Derivative | Target | IC (nM) | Assay Type | Reference |

|---|---|---|---|---|

| Nitro-substituted | Kinase X | 50 | Fluorescence | |

| Methoxy-substituted | Kinase X | 120 | Luminescence |

Q. What strategies ensure compound stability during storage and experimental use?

- Methodological Answer : Stability is assessed via:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>150°C for this compound) .

- HPLC Monitoring : Detect degradation products (e.g., free carboxylic acid) under accelerated conditions (40°C, 75% humidity) .

- Storage : Store in airtight containers at –20°C under inert gas (N) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.